molecular formula C10H12N2O4 B13112260 Ethyl 2-(4-amino-2-nitrophenyl)acetate CAS No. 108274-41-5

Ethyl 2-(4-amino-2-nitrophenyl)acetate

Cat. No.: B13112260
CAS No.: 108274-41-5
M. Wt: 224.21 g/mol
InChI Key: IECIICKYUQNXOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-amino-2-nitrophenyl)acetate is an organic compound that belongs to the class of nitroaniline derivatives It is characterized by the presence of an ethyl ester group, an amino group, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-amino-2-nitrophenyl)acetate typically involves the nitration of ethyl 2-phenylacetate followed by reduction and subsequent amination. One common method includes:

    Nitration: Ethyl 2-phenylacetate is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the para position relative to the ethyl ester group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the production process and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-amino-2-nitrophenyl)acetate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Oxidation: The amino group can be oxidized to a nitroso or nitro group using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, sulfonation, and nitration, depending on the substituents present.

Common Reagents and Conditions

    Reducing Agents: Iron powder, hydrogen gas with palladium on carbon, sodium borohydride.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide, nitric acid.

    Substitution Reagents: Halogens (chlorine, bromine), sulfuric acid, nitric acid.

Major Products Formed

    Reduction: Formation of Ethyl 2-(4-amino-2-aminophenyl)acetate.

    Oxidation: Formation of Ethyl 2-(4-nitroso-2-nitrophenyl)acetate or Ethyl 2-(4-nitro-2-nitrophenyl)acetate.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl 2-(4-amino-2-nitrophenyl)acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-amino-2-nitrophenyl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro and amino groups play crucial roles in its reactivity and interactions with biological targets.

Comparison with Similar Compounds

Ethyl 2-(4-amino-2-nitrophenyl)acetate can be compared with other nitroaniline derivatives, such as:

    Ethyl 2-(4-nitrophenyl)acetate: Lacks the amino group, leading to different reactivity and applications.

    Ethyl 2-(4-amino-3-nitrophenyl)acetate:

    Ethyl 2-(4-amino-2-chlorophenyl)acetate: The presence of a chlorine atom instead of a nitro group results in different chemical behavior and applications.

This compound is unique due to the combination of its functional groups, which confer specific reactivity and potential for diverse applications in various fields.

Biological Activity

Ethyl 2-(4-amino-2-nitrophenyl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties. This article explores its synthesis, biological mechanisms, and potential applications based on current research findings.

Chemical Structure and Synthesis

This compound has the molecular formula C10H12N2O4C_{10}H_{12}N_{2}O_{4}. Its synthesis typically involves several steps:

  • Nitration : Ethyl 2-phenylacetate is nitrated using a mixture of concentrated sulfuric acid and nitric acid, introducing a nitro group at the para position.
  • Reduction : The nitro group is reduced to an amino group using reducing agents like iron powder in hydrochloric acid.

This synthetic pathway is crucial for producing the compound with high yield and purity, which is essential for subsequent biological evaluations.

Antimicrobial Properties

This compound has been investigated for its antimicrobial activity against various pathogens. Research indicates that it exhibits significant inhibition against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound's activity is believed to stem from its ability to induce apoptosis in cancer cells through the activation of caspase pathways and the generation of reactive oxygen species (ROS) .

The biological activity of this compound may be attributed to its structural features, particularly the nitro and amino groups. These groups can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components, potentially causing cytotoxic effects against cancer cells.

Enzyme Interaction

Studies suggest that the compound may also act as an inhibitor of specific enzymes involved in critical metabolic processes. For example, it has been shown to inhibit topoisomerases, which are enzymes crucial for DNA replication and transcription. This inhibition can lead to DNA damage and ultimately cell death in rapidly dividing cancer cells .

Case Studies

  • Antimicrobial Efficacy : In a study evaluating various derivatives of this compound, it was found that certain modifications enhanced its antibacterial activity significantly compared to the parent compound. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods, showing effective inhibition at low concentrations.
  • Cancer Cell Line Testing : In vitro studies on MCF-7 and A549 cell lines demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability, with IC50 values indicating potent anticancer activity. Further analysis revealed that apoptosis was induced through mitochondrial pathways, characterized by increased levels of pro-apoptotic factors .

Comparative Analysis

Compound NameStructural FeaturesBiological Activity
This compoundNitro group at para position, amino substituentAntimicrobial, anticancer
Ethyl 2-(4-chloro-2-nitrophenyl)acetateChlorine instead of amino groupReduced antibacterial activity
Ethyl 2-(3-amino-4-nitrophenyl)acetateAmino group at meta positionAltered reactivity and bioactivity

Properties

CAS No.

108274-41-5

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

IUPAC Name

ethyl 2-(4-amino-2-nitrophenyl)acetate

InChI

InChI=1S/C10H12N2O4/c1-2-16-10(13)5-7-3-4-8(11)6-9(7)12(14)15/h3-4,6H,2,5,11H2,1H3

InChI Key

IECIICKYUQNXOZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C=C(C=C1)N)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.